![molecular formula C11H11ClN2OS B2825421 6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 422527-01-3](/img/structure/B2825421.png)
6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one
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Description
6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one is a chemical compound that belongs to the quinazolinone class of compounds. This compound has been extensively researched for its potential applications in the field of medicinal chemistry.
Scientific Research Applications
Histamine H4 Receptor Research
6-Chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one has been identified in studies focusing on histamine H4 receptors. Specifically, quinazoline-containing H4 receptor compounds have been discovered, demonstrating potential in anti-inflammatory applications in vivo in rats (Smits et al., 2008).
Anticancer Activity
This compound has been linked to anticancer research, with studies indicating its utility in inhibiting EGFR-tyrosine kinase, an important target in antitumor therapy. Quinazoline derivatives have shown remarkable activity against specific cancer cell lines (Noolvi & Patel, 2013).
Antiviral Research
Research on quinazolin-4(3H)-ones, including derivatives of 6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one, has shown promising results in antiviral activities against various viruses, including influenza and severe acute respiratory syndrome corona (Selvam et al., 2007).
Cytotoxic Evaluation for Cancer Therapy
Studies have also explored the cytotoxic effects of quinazolinone derivatives on cancer cell lines, providing insights into their potential use in cancer therapy (Hassanzadeh et al., 2019).
Antimalarial and Antibacterial Effects
The compound has been investigated for its antimalarial and antibacterial properties. Quinazolinesulfonamides, closely related to the compound , have shown substantial antimalarial activity (Elslager et al., 1984).
Development of Novel Antimicrobial Agents
Synthesized quinazolin-4(3H)-one derivatives have been evaluated for their potential as novel antimicrobial agents, indicating their utility in combating bacterial and fungal infections (Patel et al., 2010).
Antifungal Bioactivities
Research focusing on the synthesis of 3-alkylquinazolin-4-one derivatives, including those related to 6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one, has highlighted their potential in antifungal applications (Ouyang et al., 2006).
AMPA Receptor Antagonists
Quinazolin-4-one derivatives have been studied as potential AMPA receptor antagonists, a pathway relevant in neuroscience and pharmacology (Chenard et al., 2001).
properties
IUPAC Name |
6-chloro-3-propan-2-yl-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-6(2)14-10(15)8-5-7(12)3-4-9(8)13-11(14)16/h3-6H,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOKUMUYEIZYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C=CC(=C2)Cl)NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-isopropyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |
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